AE-92686

Description

Properties

CAS No. |

1201689-10-2 |

|---|---|

Molecular Formula |

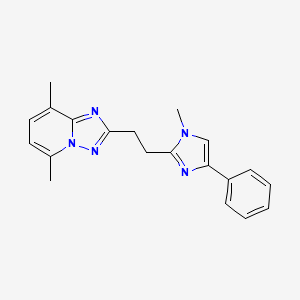

C20H21N5 |

Molecular Weight |

331.42 |

IUPAC Name |

(1,2,4)Triazolo(1,5-a)pyridine, 5,8-dimethyl-2-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)- |

InChI |

1S/C20H21N5/c1-14-9-10-15(2)25-20(14)22-18(23-25)11-12-19-21-17(13-24(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3 |

InChI Key |

AZOOBRKWMCUHJL-UHFFFAOYSA-N |

SMILES |

Cc1ccc(C)n2nc(CCc3nc(cn3C)c4ccccc4)nc12 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AE-92686, AE92686, AE 92686 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Non-Radiolabeled this compound

The core structure of this compound is constructed through a sequence of cyclization and functionalization reactions. Key steps include:

-

Formation of the Triazolopyridine Core : Condensation of 5,8-dimethyl-1,2,4-triazolo[1,5-a]pyridine with a vinylimidazole intermediate under palladium-catalyzed coupling conditions.

-

Imidazole Substitution : Introduction of the 4-phenyl-1H-imidazol-2-yl group via nucleophilic aromatic substitution, optimized for regioselectivity and yield.

-

Methylation : The final step involves N-methylation of the imidazole nitrogen using methyl iodide, a reaction carefully controlled to avoid over-alkylation.

Critical parameters include the use of anhydrous solvents, inert atmosphere, and temperature control (60–80°C) to achieve yields exceeding 70%.

Synthesis of Tritiated Lu AE92686 (³H-Lu AE92686)

Tritiation of this compound was achieved through catalytic tritium gas reduction:

-

Precursor Selection : The unsaturated analog, trans-5,8-dimethyl-2-[(E)-2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-vinyl]-triazolo[1,5-a]pyridine, was chosen for hydrogenation.

-

Catalytic Tritiation : Reaction with tritium gas (³H₂) over palladium on carbon (Pd/C) at 25°C for 2 hours, yielding ³H-Lu AE92686 with a specific activity of 1.2 GBq/mmol.

-

Purification : Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) ensured radiochemical purity >90%.

Synthesis of Carbon-11 Labeled Lu AE92686 (¹¹C-Lu AE92686)

The ¹¹C-labeled variant was synthesized via late-stage methylation:

-

Precursor Preparation : 5,8-Dimethyl-2-[2-(4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,triazolo[1,5-a]pyridine was synthesized with a free imidazole nitrogen.

-

Methylation with ¹¹C-Methyliodide : The precursor reacted with ¹¹C-CH₃I in dimethylformamide (DMF) at 80°C for 5 minutes, achieving radiochemical yields of 20–30%.

-

Specific Activity : Batches produced 1.1 GBq of ¹¹C-Lu AE92686 with specific radioactivity of 40 GBq/μmol or up to 1,062 GBq/μmol in optimized protocols.

Radiolabeling Techniques and Optimization

Tritium Gas Reduction

The tritiation process was optimized for safety and efficiency:

-

Catalyst Loading : 10% Pd/C (w/w) ensured complete hydrogenation without side reactions.

-

Solvent System : Ethanol/water (9:1) enhanced solubility of the precursor and tritium gas diffusion.

-

Radiation Safety : Reactions were conducted in sealed systems with lead shielding to minimize operator exposure.

¹¹C-Methylation Strategies

Key advancements in ¹¹C labeling include:

-

Precursor Stability : The free imidazole precursor exhibited stability >6 months when stored under argon at -20°C.

-

Reaction Kinetics : Elevated temperatures (80°C) and prolonged reaction times (5 min) maximized ¹¹C incorporation.

-

Automation : Synthesis modules equipped with HPLC purification reduced synthesis time to 40 minutes.

Analytical Characterization and Quality Control

Radiochemical Purity and Specific Activity

Metabolite Analysis

In vivo stability was assessed using:

-

Plasma Metabolite Profiling : HPLC analysis revealed 70% intact ¹¹C-Lu AE92686 at 60 minutes post-injection in primates.

-

Protein Binding : Plasma protein binding was 89–92%, measured via ultrafiltration.

Optimization of Synthesis and Scalability

Reaction Condition Optimization

Chemical Reactions Analysis

AE-92686 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AE-92686 is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in studies involving cellular processes and molecular interactions.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AE-92686 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

To contextualize AE-92686, we analyze structurally and functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Electrophilic substituents (e.g., Cl, Br) enhance reactivity for cross-coupling reactions, as seen in boronic acids .

- Heterocyclic cores (pyrimidine, indole) influence bioavailability; for example, indole derivatives show CYP inhibition, while pyrimidines are versatile intermediates in drug synthesis .

Functional Analogs

Key Observations :

- Boronic acids (e.g., CAS 1046861-20-4) are pivotal in catalysis, suggesting this compound could serve in synthetic pathways if structurally related .

- Peptide mimetics (e.g., cyclopropane derivatives) highlight the importance of ring strain and stereochemistry in drug stability, a consideration for this compound optimization .

Table 3: Physicochemical Data for Representative Analogs

Key Trends :

- Low LogP (<3) correlates with better aqueous solubility but may limit membrane permeability.

- High TPSA (>40 Ų) often reduces BBB penetration, critical for CNS-targeted compounds .

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing AE-92686?

this compound’s structural identification and purity assessment require a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For novel compounds, full spectral data (e.g., -NMR, -NMR) and chromatographic retention times must be cross-referenced with synthetic standards. Known compounds should include literature citations confirming their identity .

Q. How should researchers design initial experiments to assess this compound’s stability under varying conditions?

Stability studies should include controlled variables (e.g., temperature, pH, light exposure) and quantitative metrics such as degradation kinetics. Use accelerated stability testing protocols with HPLC or UV-Vis spectroscopy to monitor compound integrity. Document deviations from established methods in supplementary materials to ensure reproducibility .

Q. What ethical guidelines must be followed when conducting in vitro or in vivo studies involving this compound?

Ethical compliance requires informed consent for human-derived samples, institutional review board (IRB) approval, and adherence to the 3Rs (Replacement, Reduction, Refinement) for animal studies. Data confidentiality and transparency in reporting adverse effects are critical .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Employ design of experiments (DoE) methodologies to evaluate reaction parameters (e.g., catalyst concentration, solvent polarity, reaction time). Use response surface modeling to identify optimal conditions. Validate results with kinetic studies and characterize byproducts via tandem MS/MS .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s mechanism of action?

Reconcile discrepancies by:

Q. How should researchers design a study to investigate this compound’s interaction with non-target proteins?

Use affinity proteomics (e.g., pull-down assays coupled with LC-MS/MS) to identify off-target interactions. Validate findings with orthogonal techniques like microscale thermophoresis (MST) or isothermal titration calorimetry (ITC). Compare results against databases (e.g., STRING) to contextualize biological relevance .

Q. What methodologies are recommended for analyzing time-resolved data in this compound’s pharmacokinetic studies?

Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to analyze absorption, distribution, metabolism, and excretion (ADME) profiles. Use bootstrapping or Monte Carlo simulations to quantify parameter uncertainty. Cross-validate with in silico predictions (e.g., physiologically based pharmacokinetic models) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Provide raw data and processing scripts in open-access repositories (e.g., Zenodo).

- Document experimental protocols in detail, including instrument calibration and batch-specific reagent information.

- Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

Q. What steps mitigate bias in high-throughput screening data for this compound?

- Implement randomized plate layouts and blinded data analysis.

- Apply normalization algorithms (e.g., Z-score or robust regression) to account for technical variability.

- Validate hits with dose-response curves and orthogonal assays .

Contradiction and Innovation

Q. How should researchers address conflicting literature reports on this compound’s efficacy in different cell lines?

Conduct a meta-analysis of existing studies to identify confounding factors (e.g., cell passage number, culture conditions). Perform comparative studies under standardized conditions, and use RNA sequencing to correlate efficacy with genetic backgrounds .

Q. What innovative approaches can elucidate this compound’s role in rare disease models with limited sample availability?

Leverage microfluidic systems for low-volume assays and single-cell transcriptomics. Collaborate with consortia to access biobanks and employ machine learning to extrapolate findings from limited datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.